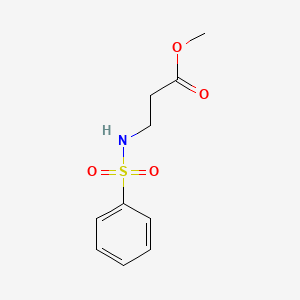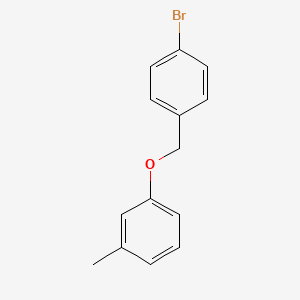![molecular formula C5H10N4OS B7857735 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol typically involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation. The second pathway involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation .
Industrial Production Methods
the use of microwave irradiation in organic synthesis has been highlighted as a significant advancement, potentially offering more efficient and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and sulfanyl groups, which can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfanyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity. For instance, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: Known for its herbicidal properties and use as a building block in organic synthesis.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Studied for its applications in energetic materials and its high density and thermal stability.
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl) compounds: These compounds have shown varied biological activities and are used in medicinal chemistry.
Uniqueness
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol stands out due to its unique combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c6-4-7-5(9-8-4)11-3-1-2-10/h10H,1-3H2,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMHSNVTEDEYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(3-aminopiperidino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B7857659.png)
![2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B7857666.png)
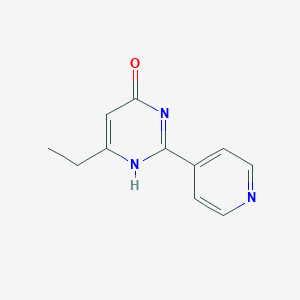
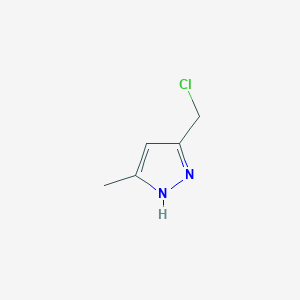
![Methyl 2-[4-chloro-2-(3-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B7857686.png)
![Methyl 2-[4-chloro-2-(4-methoxyphenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B7857687.png)
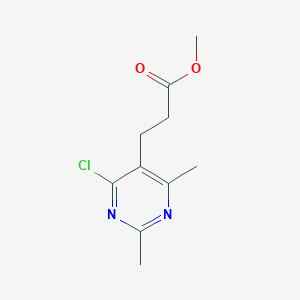
![2-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetic acid](/img/structure/B7857704.png)
![2-(Tert-butyl)-7-[(4-carboxypiperidino)sulfonyl]-1,2,3,4-tetrahydro-9-acridinecarboxylic acid](/img/structure/B7857710.png)


